![molecular formula C20H14F3N5O2S B2729411 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 893931-22-1](/img/structure/B2729411.png)
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F3N5O2S and its molecular weight is 445.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the compound have shown potential as anticancer agents. A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against 60 cancer cell lines, finding one compound notably inhibiting cancer cell growth by about 20% in eight cancer cell lines, highlighting the potential for anticancer applications (Al-Sanea et al., 2020).
Imaging Agent for Neuroinflammation
Derivatives have also been investigated for their application in imaging neuroinflammatory processes. Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines that displayed subnanomolar affinity for the translocator protein 18 kDa (TSPO), used as early biomarkers of neuroinflammation. This research supports the compound's utility in developing in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antimicrobial Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety have been assessed for antimicrobial efficacy. Bondock et al. (2008) investigated the antimicrobial activity of new heterocycles incorporating this moiety, finding several compounds exhibited promising antimicrobial properties, suggesting potential use in combating microbial infections (Bondock et al., 2008).
Mechanism of Action
Target of Action
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is primarily targeted towards kinase proteins . Kinases are a type of enzyme that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process known as phosphorylation . This is a key regulatory event in cells, affecting protein function, location, and activity .
Mode of Action
The compound this compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can inhibit the kinase’s activity, preventing the phosphorylation of downstream targets .
Biochemical Pathways
The inhibition of kinase activity by this compound can affect multiple biochemical pathways. For instance, it can disrupt cell cycle progression and induce apoptosis in cancer cells . It can also suppress the activation of NF-κB and IL-6, which are involved in inflammation and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell cycle progression, induction of apoptosis, and suppression of inflammatory responses . These effects can lead to the death of cancer cells and the reduction of inflammation .
properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)30-15-8-6-13(7-9-15)27-17(29)11-31-19-16-10-26-28(18(16)24-12-25-19)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOGNWMEGNPYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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